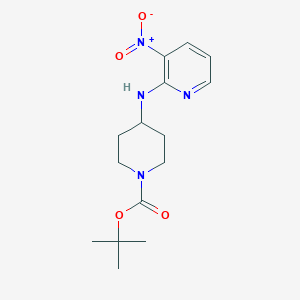

tert-Butyl 4-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate

Descripción general

Descripción

Tert-Butyl 4-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate, also known as TBNPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TBNPA is a member of the piperidine family of compounds, which are widely used in medicinal chemistry, agrochemicals, and materials science. TBNPA has been found to possess unique properties that make it a promising candidate for further research.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Targeted Protein Degradation (PROTACs):- tert-Butyl 4-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate serves as a semi-flexible linker in the development of Proteolysis-Targeting Chimeras (PROTACs). These molecules selectively degrade specific proteins by recruiting them for ubiquitination and subsequent proteasomal degradation. Researchers use PROTACs to target disease-related proteins, including oncogenic drivers and other therapeutic targets .

Antiviral Research

Inhibiting HIV-1 Replication:- The compound’s unique structure makes it a potential candidate for inhibiting human immunodeficiency virus type 1 (HIV-1) replication. Researchers investigate its activity against the M-tropic (R5) strain of HIV-1, which is crucial for developing novel antiviral therapies .

Neuroscience and Neuropharmacology

5-HT6 Receptor Modulation:- tert-Butyl 4-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate may interact with the 5-HT6 serotonin receptor. This receptor plays a role in cognition, memory, and mood regulation. Investigating its effects on this receptor could lead to potential treatments for neurodegenerative diseases and cognitive disorders .

Cancer Research

Pim-1 Kinase Inhibition:- Pim-1 kinase is an oncogenic protein involved in cell survival and proliferation. Researchers explore the compound’s ability to inhibit Pim-1 kinase, potentially leading to novel cancer therapies .

Chemical Biology

Vinylogous Mannich Reactions:- tert-Butyl 4-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate serves as a reactant in three-component vinylogous Mannich reactions. These versatile reactions allow the construction of complex molecular architectures, making the compound valuable in synthetic chemistry .

Materials Science

Semi-Flexible Linkers in Drug Delivery Systems:- The compound’s tert-butyl ester group provides flexibility, making it suitable as a linker in drug delivery systems. Researchers explore its use in targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects .

Mecanismo De Acción

Target of Action

Similar compounds have been used in the development of protein degraders , and as anti-tubercular agents .

Mode of Action

It’s worth noting that similar compounds have been used in the development of protein degraders , which typically work by binding to both a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.

Biochemical Pathways

Given the potential use of similar compounds in protein degradation , it’s possible that this compound could affect pathways related to protein synthesis and degradation.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting potential antimicrobial effects.

Propiedades

IUPAC Name |

tert-butyl 4-[(3-nitropyridin-2-yl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)18-9-6-11(7-10-18)17-13-12(19(21)22)5-4-8-16-13/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISHFIHXKWMDIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601148914 | |

| Record name | 1,1-Dimethylethyl 4-[(3-nitro-2-pyridinyl)amino]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601148914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate | |

CAS RN |

939986-15-9 | |

| Record name | 1,1-Dimethylethyl 4-[(3-nitro-2-pyridinyl)amino]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-[(3-nitro-2-pyridinyl)amino]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601148914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3aR,10Z,11aS,12aR,14aR)-2,3,3a,4,5,6,7,8,9,11a,12,13,14,14a-Tetradecahydro-2-[[7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]-4-quinolinyl]oxy]-5-methyl-4,14-dioxocyclopenta[c]cyclopropa[g][1,6]diazacyclotetradecine-12a(1H)-carboxylic acid](/img/structure/B3030583.png)